

3-Fluoro-4-methoxybenzonitrile CAS number 331-62-4 properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Fluoro-4-methoxybenzonitrile

Cat. No.: B1362260

[Get Quote](#)

An In-depth Technical Guide to **3-Fluoro-4-methoxybenzonitrile** (CAS No. 331-62-4)

Authored by a Senior Application Scientist Abstract

3-Fluoro-4-methoxybenzonitrile, registered under CAS Number 331-62-4, is a trifunctional aromatic compound of significant interest in modern synthetic chemistry.^[1] Its unique molecular architecture, featuring a nitrile group, a fluorine atom, and a methoxy substituent, offers a versatile platform for constructing complex molecules.^[1] The interplay between these functional groups provides multiple reaction sites and imparts desirable physicochemical properties, such as enhanced metabolic stability and unique electronic characteristics, to derivative compounds.^[1] This guide provides an in-depth analysis of its properties, well-established synthesis protocols, reactivity profile, and critical applications, particularly as a key building block in the development of pharmaceuticals, agrochemicals, and advanced materials. ^{[1][2]} It is intended to serve as a comprehensive resource for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their innovation pipelines.

Core Physicochemical and Spectroscopic Profile

The reliable application of any chemical intermediate begins with a thorough understanding of its fundamental properties. **3-Fluoro-4-methoxybenzonitrile** is typically supplied as a white to

off-white crystalline solid with a purity often exceeding 98%, ensuring reproducibility in complex synthetic pathways.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Physicochemical Properties

The key physical and chemical identifiers for **3-Fluoro-4-methoxybenzonitrile** are summarized below for quick reference.

Property	Value	Reference(s)
CAS Number	331-62-4	[2] [4] [5]
Molecular Formula	C ₈ H ₆ FNO	[2] [6]
Molecular Weight	151.14 g/mol	[2] [4] [6]
Appearance	White to almost white powder/crystal	[2] [3]
Melting Point	97 - 102 °C	[2] [4]
Boiling Point	98 °C @ 1.5 mmHg	[2]
Synonyms	4-Cyano-2-fluoroanisole	[2]

Spectroscopic Signature

The structural integrity of **3-Fluoro-4-methoxybenzonitrile** can be unequivocally verified through standard spectroscopic techniques. The following data represents the expected spectral characteristics based on its molecular structure.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show distinct signals for the aromatic protons and the methoxy group. The aromatic region would display complex splitting patterns due to proton-proton and proton-fluorine couplings. The methoxy group protons (-OCH₃) would appear as a sharp singlet, typically downfield around 3.8-4.0 ppm.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would confirm the presence of eight distinct carbon environments. Key signals include the nitrile carbon (C≡N) around 118-120 ppm, the methoxy carbon (-OCH₃) around 55-60 ppm, and the aromatic

carbons, with the carbon directly bonded to fluorine showing a characteristic large coupling constant ($^1\text{J}_{\text{C}-\text{F}}$).

- FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides clear evidence of the key functional groups.[7]
 - $\sim 2230 \text{ cm}^{-1}$: A strong, sharp absorption band characteristic of the nitrile ($\text{C}\equiv\text{N}$) stretching vibration.
 - $\sim 1200\text{--}1300 \text{ cm}^{-1}$: A strong band corresponding to the C-F (aryl-fluoride) stretch.
 - $\sim 2850\text{--}3000 \text{ cm}^{-1}$: C-H stretching from the aromatic ring and the methoxy group.
 - $\sim 1020\text{--}1250 \text{ cm}^{-1}$: Asymmetric and symmetric C-O-C stretching of the methoxy ether group.
- Mass Spectrometry (MS): High-resolution mass spectrometry would show a molecular ion peak $[\text{M}]^+$ at an m/z value corresponding to its monoisotopic mass of approximately 151.0433 Da.[7][8]

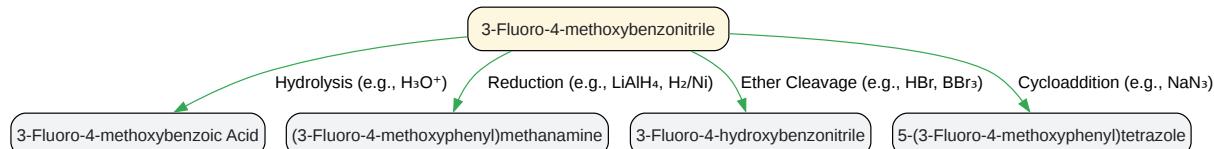
Synthesis and Chemical Reactivity

The utility of **3-Fluoro-4-methoxybenzonitrile** is rooted in its accessible synthesis and the versatile reactivity of its functional groups.

Validated Synthesis Protocol: Rosenmund–von Braun Reaction

A common and reliable method for synthesizing **3-Fluoro-4-methoxybenzonitrile** is the cyanation of 2-fluoro-4-bromoanisole using copper(I) cyanide.[9] This reaction provides a direct and efficient route to the target molecule.

[Click to download full resolution via product page](#)


*Fig 1: Synthesis workflow for **3-Fluoro-4-methoxybenzonitrile**.*

Step-by-Step Methodology:[9]

- Reaction Setup: In a suitable reaction vessel, dissolve 20 g of 2-fluoro-4-bromoanisole and 9.8 g of copper(I) cyanide in 100 mL of dimethylformamide (DMF).
- Heating: Heat the reaction mixture under reflux for approximately ten hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).
- Work-up (Quenching): After cooling to room temperature, add an aqueous solution of 20 g of ferric chloride in 100 mL of water to the reaction mixture. This step helps to complex with and remove excess cyanide.
- Extraction: Extract the reaction product with toluene.
- Washing: Wash the organic layer successively with water, a saturated aqueous solution of sodium carbonate, and finally, a saturated aqueous solution of sodium chloride (brine).
- Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Remove the solvent (toluene) by rotary evaporation.
- Purification: Purify the resulting residue by silica gel column chromatography using a hexane:ethyl acetate (10:1) eluent system. Further purification can be achieved by recrystallization from ethanol to yield the final product. A typical yield for this process is around 68%.[9]

Reactivity Profile: A Trifunctional Scaffold

The synthetic versatility of **3-Fluoro-4-methoxybenzonitrile** arises from the distinct reactivity of its three functional domains, allowing for selective transformations.[1]

[Click to download full resolution via product page](#)

Fig 2: Key reactivity pathways of the core molecule.

- The Nitrile Group: This is often the primary site of transformation. It can be readily hydrolyzed to a carboxylic acid under acidic or basic conditions, or reduced to a primary amine using reagents like lithium aluminum hydride or catalytic hydrogenation.[1] It can also participate in [3+2] cycloaddition reactions, for instance, with sodium azide to form a tetrazole ring, a common bioisostere for carboxylic acids in drug design.
- The Fluorine Atom: The electron-withdrawing nature of the fluorine atom influences the reactivity of the aromatic ring. Crucially, in drug development, the C-F bond is exceptionally stable, and its presence can block sites of metabolic oxidation, thereby increasing the half-life and bioavailability of a drug candidate.[1]
- The Methoxy Group: This group acts as an electron-donating group, activating the ring towards electrophilic aromatic substitution. It also presents a handle for ether cleavage using strong acids like HBr or Lewis acids like BBr_3 to reveal a phenol, providing another point for diversification.[1]

Applications in Research and Development

The unique combination of features makes **3-Fluoro-4-methoxybenzonitrile** a valuable intermediate across several high-value R&D sectors.[2]

- Pharmaceutical Development: This is the most prominent area of application. The compound serves as a crucial starting material or intermediate in the synthesis of diverse pharmaceuticals, including anti-cancer and anti-inflammatory agents.[2] Its derivatives are integral to the creation of novel, biologically active compounds.[2] For example, it is a known

precursor in the synthesis of Acoramidis, an investigational drug for treating transthyretin amyloidosis.[10]

- Agrochemicals: In crop protection, this molecule is used to formulate effective herbicides and pesticides, where the fluoro- and methoxy- substitutions can tune the selectivity and efficacy of the final active ingredient.[2]
- Material Science: The compound is employed in the synthesis of specialty polymers and advanced materials. The incorporation of the fluorinated benzonitrile moiety can enhance properties such as thermal stability, chemical resistance, and dielectric performance compared to non-fluorinated analogues.[2]
- Fluorescent Probes: Its aromatic structure serves as a core for developing fluorescent probes used in biological imaging, enabling researchers to visualize and study cellular processes with high precision.[2]

Safety, Handling, and Storage

As a toxic substance, proper handling of **3-Fluoro-4-methoxybenzonitrile** is critical to ensure laboratory safety.

Category	Information	Reference(s)
Hazard Class	6.1 (Toxic Solids)	[3][5]
UN Number	UN3439	[3][5]
Hazard Statements	H301: Toxic if swallowed. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. P405: Store locked up.	
Storage	Store at room temperature in a dry, dark, and well-ventilated place.	[2][11]

First Aid Measures:

- If Swallowed: Rinse mouth. Immediately call a poison center or doctor/physician.
- If on Skin: Wash with plenty of soap and water.
- If Inhaled: Remove person to fresh air and keep comfortable for breathing.
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

3-Fluoro-4-methoxybenzonitrile is more than a simple chemical; it is a key enabler of chemical innovation.^[1] Its well-defined physicochemical properties, reliable synthesis, and predictable, versatile reactivity make it an invaluable building block for chemists in both academic and industrial settings. Its proven role in the development of pharmaceuticals, agrochemicals, and advanced materials underscores its importance. A thorough understanding

of the principles outlined in this guide will empower researchers to effectively harness the potential of this scaffold to accelerate their discovery and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. labproinc.com [labproinc.com]
- 4. 3-フルオロ-4-メトキシベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. calpaclab.com [calpaclab.com]
- 6. scbt.com [scbt.com]
- 7. 4-Fluoro-3-methoxybenzonitrile | C8H6FNO | CID 2737365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - 3-fluoro-4-methoxybenzonitrile (C8H6FNO) [pubchemlite.lcsb.uni.lu]
- 9. prepchem.com [prepchem.com]
- 10. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 11. Page loading... [guidechem.com]
- To cite this document: BenchChem. [3-Fluoro-4-methoxybenzonitrile CAS number 331-62-4 properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1362260#3-fluoro-4-methoxybenzonitrile-cas-number-331-62-4-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com